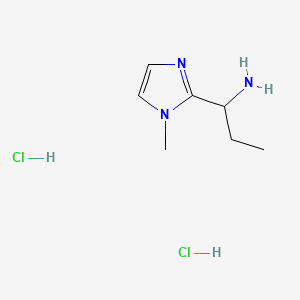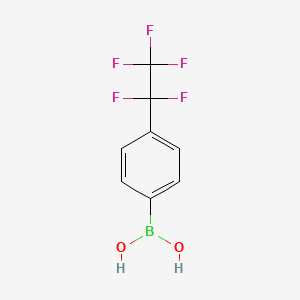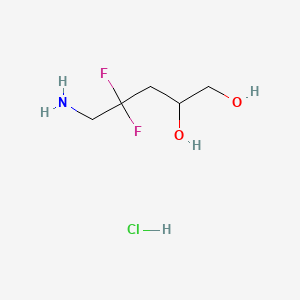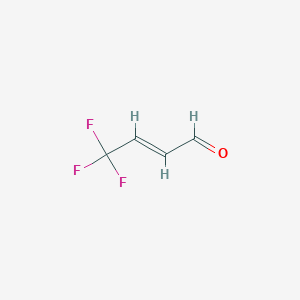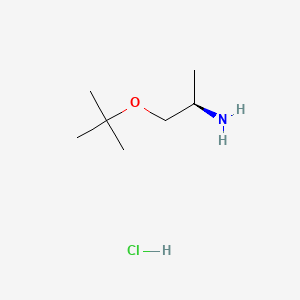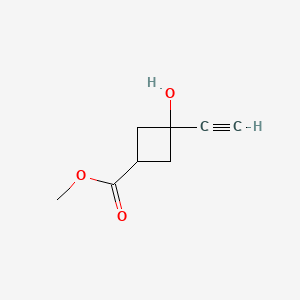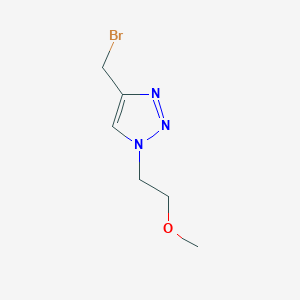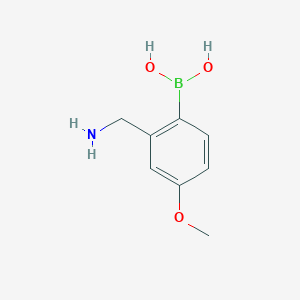
(2-(Aminomethyl)-4-methoxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Aminomethyl)-4-methoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in recent years due to its versatile applications in organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an aminomethyl and a methoxy group. The unique structural features of this compound make it a valuable building block in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Aminomethyl)-4-methoxyphenyl)boronic acid typically involves the reaction of (2-formyl-4-methoxyphenyl)boronic acid with an amine source, such as ammonia or an amine derivative, followed by reduction. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent in methanol, which facilitates the conversion of the formyl group to an aminomethyl group . The reaction is usually carried out at room temperature with stirring for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Aminomethyl)-4-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding boronic esters or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Various nucleophiles such as amines, alcohols, or thiols under mild conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boronic esters or alcohols.
Substitution: Amino derivatives, alkoxy derivatives, or thio derivatives.
Wissenschaftliche Forschungsanwendungen
(2-(Aminomethyl)-4-methoxyphenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Industry: Employed in the synthesis of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of (2-(Aminomethyl)-4-methoxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can undergo rapid and reversible condensation with hydroxyl groups. The aminomethyl group further enhances the compound’s reactivity and selectivity by providing additional sites for interaction with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the aminomethyl and methoxy groups, making it less versatile in certain applications.
(2-(Aminomethyl)phenyl)boronic acid: Similar structure but without the methoxy group, which affects its reactivity and selectivity.
(4-Methoxyphenyl)boronic acid: Lacks the aminomethyl group, limiting its applications in molecular recognition and biosensing.
Uniqueness
(2-(Aminomethyl)-4-methoxyphenyl)boronic acid stands out due to the presence of both aminomethyl and methoxy groups, which enhance its reactivity and selectivity in various chemical reactions. This unique combination of functional groups makes it a valuable compound in diverse fields of research and industry.
Eigenschaften
CAS-Nummer |
1061223-47-9 |
|---|---|
Molekularformel |
C8H12BNO3 |
Molekulargewicht |
181.00 g/mol |
IUPAC-Name |
[2-(aminomethyl)-4-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C8H12BNO3/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4,11-12H,5,10H2,1H3 |
InChI-Schlüssel |
ORELHHVPJZXYCU-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)OC)CN)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


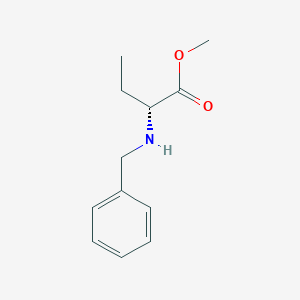
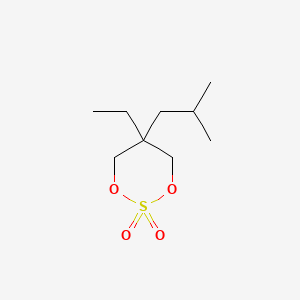
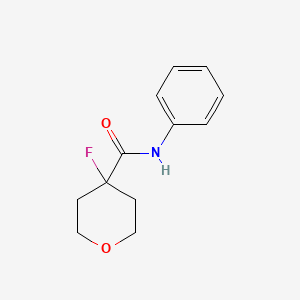

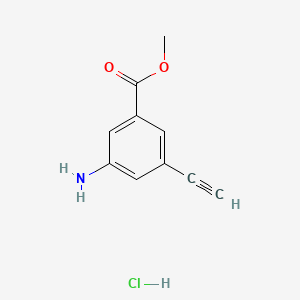
![tert-butyl N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B13457038.png)
